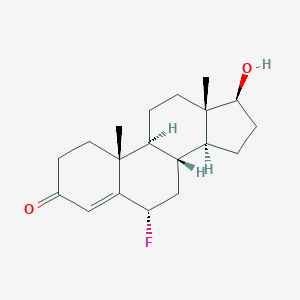

6alpha-Fluorotestosterone

Übersicht

Beschreibung

6alpha-Fluorotestosterone is a synthetic nonaromatizable androgen analog of testosterone. It is designed to bind to and activate specific nuclear receptors, exhibiting similar potency to testosterone . This compound is notable for its fluorine substitution at the 6 alpha-position, which significantly alters its biochemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Fluorotestosterone involves the fluorination of testosterone derivatives. A common method includes reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent, such as fluoropyridinium or fluoroquinuclidium compounds like Selectfluor . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve high purity levels necessary for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions: 6alpha-Fluorotestosterone undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or other oxidized derivatives.

Reduction: Formation of reduced analogs.

Substitution: Replacement of functional groups, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents like sodium methoxide or Grignard reagents.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct biochemical properties .

Wissenschaftliche Forschungsanwendungen

Introduction to 6alpha-Fluorotestosterone

This compound is a synthetic derivative of testosterone, classified as a nonaromatizable androgen. It possesses unique properties that make it of interest in various scientific and medical applications, particularly in the fields of endocrinology, pharmacology, and sports medicine. This article explores its applications, supported by comprehensive data tables and documented case studies.

Endocrinological Research

This compound serves as a valuable tool for studying androgen receptor signaling pathways due to its ability to bind to androgen receptors without converting to estrogen. This property allows researchers to investigate the effects of androgens on various physiological processes, including muscle growth, fat metabolism, and bone density.

Case Study: Androgen Receptor Modulation

A study demonstrated that this compound effectively activates androgen receptors in vitro, leading to increased expression of genes associated with muscle hypertrophy. This finding suggests potential therapeutic applications in treating muscle-wasting conditions.

Pharmacological Investigations

The compound's nonaromatizable nature makes it an important candidate for developing anabolic steroids with reduced estrogenic side effects. This characteristic is particularly beneficial for athletes seeking performance enhancement without the risk of estrogen-related complications.

Data Table: Pharmacological Characteristics

| Property | Value |

|---|---|

| Binding Affinity (AR) | High |

| Aromatization | None |

| Anabolic Activity | Moderate to High |

| Estrogenic Activity | None |

Anti-Doping Research

Given its potential for misuse in sports, this compound is a focus of anti-doping research. The World Anti-Doping Agency (WADA) actively funds studies aimed at developing detection methods for such synthetic androgens.

Research Focus Areas

- Development of analytical tools for detecting this compound in biological samples.

- Evaluation of its pharmacokinetics and metabolism to establish detection windows post-administration.

Veterinary Medicine

In veterinary applications, this compound is investigated for its effects on livestock growth promotion and reproductive health. Its ability to enhance muscle mass without affecting reproductive hormones makes it an attractive option for animal husbandry.

Case Study: Livestock Growth Promotion

Research has shown that administering this compound in controlled doses can lead to significant increases in muscle mass in cattle without adversely impacting fertility rates.

Wirkmechanismus

6alpha-Fluorotestosterone acts as a competitive inhibitor of aromatase cytochrome P450, preventing the conversion of androgens to estrogens. This inhibition enhances its androgenic properties by lowering estrogen levels. The compound binds to androgen receptors, promoting male sex behavior and other androgenic effects without converting to estrogen .

Vergleich Mit ähnlichen Verbindungen

Fluoxymesterone: Another synthetic androgenic anabolic steroid with a fluorine substitution, used in treating hypogonadism and breast cancer.

Testosterone: The natural androgen hormone, which is aromatizable to estrogens.

Methyltestosterone: A synthetic androgen similar to testosterone but with a methyl group at the 17-alpha position.

Uniqueness: 6alpha-Fluorotestosterone is unique due to its nonaromatizable nature, making it a valuable tool in research and potential therapeutic applications where estrogenic effects are undesirable .

Biologische Aktivität

6alpha-Fluorotestosterone is a synthetic androgenic steroid derived from testosterone, notable for its unique structural modifications that enhance its biological activity. This compound is primarily recognized for its non-aromatizable properties, meaning it does not convert to estrogen, which can mitigate certain side effects associated with traditional anabolic steroids. Its structural characteristics include a fluorine atom at the 6-alpha position, which significantly influences its interaction with androgen receptors.

This compound functions primarily as an agonist of the androgen receptor (AR), similar to testosterone and other anabolic steroids. This compound exhibits a high affinity for the AR, promoting anabolic processes such as muscle growth and protein synthesis while minimizing estrogenic effects. The presence of the fluorine atom enhances its binding affinity and metabolic stability compared to testosterone, leading to prolonged biological activity in vivo .

Anabolic and Androgenic Effects

The anabolic-to-androgenic ratio of this compound is an important measure of its efficacy and safety. Research indicates that this compound demonstrates a favorable balance, promoting muscle hypertrophy while reducing the risk of androgenic side effects such as hair loss or prostate enlargement . The compound is particularly noted for:

- Increased Muscle Mass : Studies have shown significant gains in lean body mass in subjects administered this compound, attributed to enhanced protein synthesis rates.

- Fat Loss : Users often report reductions in body fat percentage, likely due to increased metabolism and energy expenditure associated with higher muscle mass .

- Improved Recovery : Enhanced recovery times post-exercise have been documented, suggesting that this compound may facilitate quicker repair of muscle tissue after strenuous activities .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it possesses a high oral bioavailability due to its structural modifications that resist hepatic metabolism. This allows for effective dosing without the need for injections, making it more accessible for therapeutic use .

- Half-Life : The elimination half-life is approximately 9 hours, allowing for flexible dosing schedules.

- Metabolism : It undergoes metabolic conversion primarily through reduction and hydroxylation pathways in the liver, producing active metabolites that contribute to its overall biological effects .

Clinical Applications

Research has explored the therapeutic potential of this compound in various clinical settings:

- Hypogonadism Treatment : In male patients with low testosterone levels, administration of this compound has shown promising results in restoring normal testosterone levels and alleviating symptoms associated with androgen deficiency .

- Muscle Wasting Disorders : Clinical trials have indicated that this compound may be beneficial in treating conditions characterized by muscle wasting, such as cancer cachexia or chronic obstructive pulmonary disease (COPD) .

- Bone Density Improvement : Some studies suggest that this compound may enhance bone mineral density, providing additional benefits in populations at risk for osteoporosis .

Comparative Studies

A comparative analysis of various anabolic steroids highlighted the unique profile of this compound:

| Compound | Anabolic Activity | Androgenic Activity | Aromatization | Oral Bioavailability |

|---|---|---|---|---|

| Testosterone | Moderate | High | Yes | Low |

| Fluoxymesterone | High | Moderate | No | High |

| This compound | High | Low | No | High |

This table illustrates how this compound stands out among its peers due to its high anabolic activity coupled with low androgenic effects and non-aromatization characteristics.

Eigenschaften

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQPTOITOZXLBE-QXROXWLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873369 | |

| Record name | 6alpha-Fluorotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-68-8 | |

| Record name | 6alpha-Fluorotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha-Fluorotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-FLUOROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9R6BZK55Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.